N-[1-(5-phenyl-1,3-thiazol-2-yl)piperidin-4-yl]acetamide
Description
N-[1-(5-phenyl-1,3-thiazol-2-yl)piperidin-4-yl]acetamide is a complex organic compound that features a thiazole ring, a piperidine ring, and an acetamide group. The thiazole ring is known for its aromatic properties and biological activity, making it a significant moiety in medicinal chemistry
Properties
IUPAC Name |
N-[1-(5-phenyl-1,3-thiazol-2-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-12(20)18-14-7-9-19(10-8-14)16-17-11-15(21-16)13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBESBVHYMZAVKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)C2=NC=C(S2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a phenylthiourea derivative with a haloketone to form the thiazole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, and the acetamide group is typically added via an acylation reaction using acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-phenyl-1,3-thiazol-2-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .
Scientific Research Applications
N-[1-(5-phenyl-1,3-thiazol-2-yl)piperidin-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(5-phenyl-1,3-thiazol-2-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(5-methyl-1,3-thiazol-2-yl)piperidin-4-yl]acetamide
- N-[1-(5-ethyl-1,3-thiazol-2-yl)piperidin-4-yl]acetamide
- N-[1-(5-phenyl-1,3-oxazol-2-yl)piperidin-4-yl]acetamide
Uniqueness
N-[1-(5-phenyl-1,3-thiazol-2-yl)piperidin-4-yl]acetamide is unique due to the presence of the phenyl group on the thiazole ring, which can enhance its biological activity and binding affinity to molecular targets. This makes it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
